![molecular formula C13H17NO3 B1455322 tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate CAS No. 877170-76-8](/img/structure/B1455322.png)
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate
Overview
Description
“tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate” is a derivative of indole . Indole derivatives are known for their diverse biological activities and are found in many synthetic drug molecules . They have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Scientific Research Applications
Synthesis of Biologically Active Natural Products
The compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
Anticancer Applications
Indole derivatives, including tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate, have been found to possess anticancer properties . They can be used in the development of new drugs for the treatment of various types of cancer .
Anti-inflammatory Applications
Indole derivatives also exhibit anti-inflammatory activities . They can be used in the treatment of conditions characterized by inflammation .
Antinociceptive Applications
These compounds have been found to possess antinociceptive properties, which means they can block the detection of painful or harmful stimuli by sensory neurons .
Antipsychotic Applications
Indole derivatives can be used in the development of antipsychotic drugs . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, and disordered thought .
Analgesic Applications
These compounds have been found to have analgesic properties, which means they can be used to relieve pain .
Cytotoxic Applications
Indole derivatives have been found to have cytotoxic properties . This means they can be used in the development of drugs that kill cells, particularly cancer cells .
5-Lipoxygenase Inhibitory Activities
Indole derivatives have been found to inhibit 5-lipoxygenase . This enzyme plays a key role in the production of leukotrienes, which are involved in inflammatory responses. Therefore, these compounds can be used in the treatment of diseases characterized by excessive leukotriene production .
Future Directions
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis, reactivity, and applications of these compounds have been a topic of interest in recent years . Therefore, “tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate” and similar compounds may have promising future directions in the field of medicinal chemistry.
properties
IUPAC Name |
tert-butyl 4-oxo-6,7-dihydro-5H-indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYXQDYFSBOZFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701727 | |
Record name | tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate | |
CAS RN |
877170-76-8 | |
Record name | tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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